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Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanol

Cat. No.: B103548

Application Notes: (Tetrahydrofuran-3-yl)methanol
in Medicinal Chemistry

Introduction

(Tetrahydrofuran-3-yl)methanol is a valuable heterocyclic building block in medicinal
chemistry. Its saturated, non-planar tetrahydrofuran (THF) ring offers a desirable scaffold to
improve the physicochemical properties of drug candidates, such as solubility and metabolic
stability, while providing a hydroxyl group as a handle for further synthetic modifications. The
THF moiety can serve as a bioisosteric replacement for other groups, such as phenyl rings, to
modulate a molecule's biological activity and pharmacokinetic profile.

Key Applications

The (Tetrahydrofuran-3-yl)methanol building block and its isomers have been successfully
incorporated into a range of biologically active molecules, demonstrating their utility in drug
discovery across various therapeutic areas.

» Kinase Inhibitors: The tetrahydrofuran motif is utilized in the design of potent and selective
kinase inhibitors. For instance, a series of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-
d]pyrimidin-7-ones have been developed as novel and selective inhibitors of Activated
Cdc42-associated kinase 1 (ACK1).[1][2][3] One of the most promising compounds from this
series, 10zi, demonstrated high potency against ACK1 kinase with an IC50 of 2.1 nM.[1][3]
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The incorporation of the tetrahydrofuran moiety was guided by structure-based drug design
to optimize interactions within the ATP-binding pocket of the kinase.[1]

o Antiviral Agents: (Tetrahydrofuran-3-yl)methanol is a key intermediate in the synthesis of
antiviral drugs. It is a precursor for the side chain of Penciclovir, a guanine analogue used for
the treatment of herpesvirus infections. The THF ring in these nucleoside analogues mimics
the deoxyribose sugar of natural nucleosides.

o Central Nervous System (CNS) Agents: The favorable physicochemical properties imparted
by the tetrahydrofuran ring, such as increased solubility and the potential to cross the blood-
brain barrier, make it an attractive scaffold for the development of drugs targeting the CNS.
Novel tetracyclic tetrahydrofuran derivatives have been evaluated for their potential as
broad-spectrum psychotropic agents.[4]

» Bioisosteric Replacement: In drug design, the replacement of a chemical group with another
that has similar physical or chemical properties is a common strategy to optimize lead
compounds. The tetrahydrofuran ring can act as a non-classical bioisostere for a phenyl
group, offering a three-dimensional scaffold that can improve metabolic stability and solubility
while maintaining or improving biological activity.

Data Presentation

The following table summarizes the in vitro activity and pharmacokinetic properties of a potent
ACK1 inhibitor incorporating a tetrahydrofuran-methanol derivative.

Oral
. SRC Kinase Bioavailability
Compound Target Kinase IC50 (nM) .
IC50 (nM) (F%) in Rats
(10 mg/kg)
10zi ACK1 2.1 218.7 19.8%

Data sourced from Li, Q., et al. (2023). J Med Chem.[1][3]

Experimental Protocols
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Protocol 1: Synthesis of a (Tetrahydrofuran-2-yl)methyl-
substituted Pyrido[2,3-d]pyrimidin-7-one as an ACK1
Kinase Inhibitor

This protocol describes a representative synthesis for the incorporation of a tetrahydrofuran-
methanol derivative into a pyrido[2,3-d]pyrimidin-7-one core, based on the synthesis of the
potent ACK1 inhibitor 10zi.[1]

General Workflow for the Synthesis of ACK1 Inhibitor 10zi

Click to download full resolution via product page
Caption: Synthetic workflow for an ACKL1 inhibitor.
Materials:

e 5-bromo-2,4-dichloropyrimidine
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e (R)-(-)-tetrahydrofurfurylamine

» Diisopropylethylamine (DIPEA)

e n-Butanol (n-BuOH)

e trans-but-2-enoic acid

e Palladium(ll) acetate (Pd(OAc)2)

e Tri(o-tolyl)phosphine (P(o-tol)3)

o Triethylamine (Et3N)

e N,N-Dimethylformamide (DMF)

e Acetic anhydride (Ac20)

o Appropriately substituted aniline boronic acid or ester

e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Cl2)

e Potassium carbonate (K2CO3)

e 1,4-Dioxane

o Water

o Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

Step 1: Synthesis of (R)-5-bromo-2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine
(18)

e To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in n-butanol, add
diisopropylethylamine (1.5 eq).

e Add (R)-(-)-tetrahydrofurfurylamine (1.1 eq) dropwise to the mixture at room temperature.
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Heat the reaction mixture to 80 °C and stir for 4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and concentrate under
reduced pressure.

Purify the crude product by silica gel column chromatography to afford compound 18.

Step 2: Synthesis of (R)-2-chloro-8-((tetrahydrofuran-2-yl)methyl)-5-methylpyrido[2,3-
d]pyrimidin-7(8H)-one (19)

To a solution of compound 18 (1.0 eq) in DMF, add trans-but-2-enoic acid (1.2 eq), tri(o-
tolyl)phosphine (0.2 eq), palladium(ll) acetate (0.1 eq), and triethylamine (3.0 eq).

o Heat the mixture to 120 °C and stir for 12 hours under an inert atmosphere.

 After cooling to room temperature, add acetic anhydride (5.0 eq) and heat the mixture to 120
°C for an additional 2 hours.

» Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

» Purify the residue by silica gel chromatography to yield compound 19.

Step 3: Synthesis of the Final ACKL1 Inhibitor (e.g., 10zi)

* In a reaction vessel, combine compound 19 (1.0 eq), the corresponding aniline boronic acid
or ester (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (0.1 eq), and
potassium carbonate (2.0 eq).

e Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

e Heat the reaction mixture to 100 °C and stir for 6 hours under an inert atmosphere.

 After cooling, dilute the mixture with water and extract with ethyl acetate.
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» Dry the combined organic layers over anhydrous sodium sulfate and concentrate under
reduced pressure.

» Purify the crude product by silica gel chromatography to obtain the final pure compound.

Signaling Pathway and Logic Diagrams

Diagram 1: General Strategy for Bioisosteric Replacement
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Caption: Bioisosteric replacement strategy.

Diagram 2: ACK1 Signaling Pathway Inhibition
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Caption: Inhibition of the ACK1 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 3. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3-
d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the
Third-Generation EGFR Inhibitor - PubMed [pubmed.nchbi.nlm.nih.gov]

o 4. Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum
psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [Use of (Tetrahydrofuran-3-yl)methanol as a building
block in medicinal chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103548#use-of-tetrahydrofuran-3-yl-methanol-as-a-
building-block-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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